

# Application Notes: Bufrolin as a Tool for Studying Human and Rat GPR35

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Bufrolin |           |
| Cat. No.:            | B127780  | Get Quote |

#### Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.[1][2][3] A significant challenge in GPR35 research is the marked pharmacological variation observed for many ligands between human and rodent orthologs, which complicates the translation of findings from preclinical animal models to human physiology.[1][4] **Bufrolin**, an antiallergic mast cell stabilizer, has been identified as a high-potency agonist for GPR35.[4] [5] Crucially, unlike many other GPR35 ligands, **Bufrolin** displays equivalent potency at both human and rat GPR35 orthologs, making it an invaluable tool for comparative studies.[4][6][7] These notes provide a summary of **Bufrolin**'s pharmacology and detailed protocols for its use in studying GPR35 signaling in human and rat cells.

# Pharmacological Data: Bufrolin and Comparative Ligands

**Bufrolin**'s key advantage is its consistent high potency across species, a trait not shared by many standard GPR35 agonists like Zaprinast or Pamoic acid. This equipotency is essential for validating that observations in rat models are relevant to human GPR35 function.[4]



| Ligand         | Receptor<br>Ortholog | Potency<br>(pEC <sub>50</sub> )       | Assay Type                            | Reference |
|----------------|----------------------|---------------------------------------|---------------------------------------|-----------|
| Bufrolin       | Human GPR35a         | ~6.5                                  | β-Arrestin-2<br>Recruitment<br>(BRET) | [4]       |
| Rat GPR35      | ~6.5                 | β-Arrestin-2<br>Recruitment<br>(BRET) | [4]                                   |           |
| Lodoxamide     | Human GPR35a         | ~7.0                                  | β-Arrestin-2<br>Recruitment<br>(BRET) | [4]       |
| Rat GPR35      | ~7.0                 | β-Arrestin-2<br>Recruitment<br>(BRET) | [4]                                   |           |
| Zaprinast      | Human GPR35          | 5.30 ± 0.03                           | β-Arrestin-2<br>Recruitment<br>(BRET) | [8]       |
| Rat GPR35      | 7.02 ± 0.05          | β-Arrestin-2<br>Recruitment<br>(BRET) | [8]                                   |           |
| Pamoic Acid    | Human GPR35          | 8.44 ± 0.13                           | G Protein<br>Activation               | [8]       |
| Rat GPR35      | Very Low<br>Potency  | β-Arrestin-2<br>Recruitment<br>(BRET) | [1][8]                                |           |
| Kynurenic Acid | Human GPR35          | >100 μM (EC50)                        | β-Arrestin-2<br>Recruitment<br>(BRET) | [1][9]    |
| Rat GPR35      | 66 μM (EC50)         | β-Arrestin-2<br>Recruitment<br>(BRET) | [1][9]                                |           |



## **GPR35 Signaling Pathways**

Upon agonist binding, GPR35 activates downstream signaling pathways primarily through  $G\alpha_{12}/G\alpha_{13}$  and  $\beta$ -arrestin proteins.[5][10] Activation of  $G\alpha_{12}/G\alpha_{13}$  leads to the regulation of RhoA and other downstream effectors. Concurrently, agonist-bound GPR35 recruits  $\beta$ -arrestin-2, which not only mediates receptor desensitization and internalization but also acts as a scaffold for other signaling pathways, such as the ERK1/2 pathway.[2][9][11]



Click to download full resolution via product page

GPR35 signaling cascade upon **Bufrolin** activation.

# Experimental Protocols Protocol 1: β-Arrestin-2 Recruitment Assay

This assay measures the recruitment of  $\beta$ -arrestin-2 to GPR35 upon agonist stimulation, a key step in receptor regulation and signaling.[9] Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Fragment Complementation (EFC) are common methods.[4][12] The following is a generalized protocol based on the BRET method.

#### A. Materials

- Cell Line: HEK293T cells.
- Expression Plasmids:
  - Human or Rat GPR35 tagged with a BRET donor (e.g., Renilla Luciferase, Rluc).



- β-arrestin-2 tagged with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
- Reagents:
  - Cell culture medium (e.g., DMEM with 10% FBS).
  - Transfection reagent (e.g., PEI or Lipofectamine).
  - **Bufrolin** stock solution (in DMSO or appropriate vehicle).
  - BRET substrate (e.g., Coelenterazine-h).
  - Assay buffer (e.g., HBSS).
- Equipment:
  - 96-well white, clear-bottom cell culture plates.
  - Luminometer/plate reader capable of measuring dual-emission for BRET.
- B. Experimental Workflow

Workflow for a GPR35 β-Arrestin-2 BRET assay.

- C. Detailed Procedure
- · Cell Culture and Transfection:
  - One day before transfection, seed HEK293T cells in a suitable culture dish to reach 70-80% confluency on the day of transfection.
  - Co-transfect cells with plasmids encoding GPR35-Rluc (human or rat) and YFP-β-arrestin 2 using a suitable transfection reagent according to the manufacturer's protocol.[4][13]
- Assay Preparation:
  - 24-48 hours post-transfection, wash cells with PBS and detach them gently.
  - Resuspend cells in assay buffer to the desired density.



- Add the BRET substrate Coelenterazine-h to the cell suspension at a final concentration of 5 μM and incubate for 5-10 minutes at room temperature, protected from light.[14]
- Compound Addition and Measurement:
  - Dispense the cell suspension into a 96-well white plate.
  - Add serial dilutions of **Bufrolin** (or control compounds) to the wells. Include a vehicle-only control (e.g., DMSO).
  - Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for YFP) using a BRET-compatible plate reader.
- Data Analysis:
  - Calculate the BRET ratio by dividing the acceptor emission (YFP) by the donor emission (Rluc).
  - Plot the BRET ratio against the logarithm of the **Bufrolin** concentration.
  - Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the pEC<sub>50</sub> value.[4]

## **Protocol 2: Calcium Mobilization Assay**

This assay measures changes in intracellular calcium concentration following GPR35 activation. It is particularly useful for receptors that couple to  $G\alpha q/11$  or when cells are cotransfected with a promiscuous G protein like  $G\alpha_{16}$ , which links receptor activation to the calcium pathway.[15][16]

#### A. Materials

- Cell Line: HEK293T or CHO-K1 cells.
- Expression Plasmids:
  - Human or Rat GPR35.



- Promiscuous Gα<sub>16</sub> protein (optional, but recommended to ensure a robust signal).[15]
- Reagents:
  - Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]
  - o Probenecid (to prevent dye leakage).
  - Assay Buffer (e.g., HBSS with 20 mM HEPES).
  - Bufrolin stock solution.
- Equipment:
  - 96-well black, clear-bottom cell culture plates.
  - Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[17]
     [18]

### B. Detailed Procedure

- · Cell Culture and Transfection:
  - Seed cells into a 96-well black, clear-bottom plate.
  - Transfect cells with the GPR35 plasmid (and Gα16 plasmid, if used) and incubate for 24 hours.
- Cell Loading with Dye:
  - Prepare a loading buffer containing the Fluo-4 AM dye and probenecid in assay buffer.
  - Remove the culture medium from the cells and add the loading buffer.
  - Incubate the plate for 60 minutes at 37°C, protected from light.[15]
- Measurement:
  - Place the cell plate into the fluorescence plate reader and allow it to equilibrate.



- Measure the baseline fluorescence for a short period.
- The instrument will then automatically add the **Bufrolin** dilutions to the wells while continuously recording the fluorescence intensity.
- Data Analysis:
  - The change in fluorescence (peak fluorescence minus baseline) is plotted against the logarithm of the **Bufrolin** concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> value.[15]

## **Utility of Bufrolin in Comparative Studies**

The primary value of **Bufrolin** is its ability to bridge the gap between human and rat GPR35 studies. Many potent GPR35 ligands are highly selective for the human ortholog (e.g., Pamoic acid, ML-145), making them unsuitable for in vivo rodent experiments.[1][8] Conversely, some ligands are more potent at the rat ortholog (e.g., Zaprinast).[14] **Bufrolin**'s equipotency ensures that the same concentration range can be used to elicit comparable receptor activation in cells from both species, simplifying experimental design and strengthening the validity of cross-species comparisons.[4][5]



Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]
- 2. GPR35 acts a dual role and therapeutic target in inflammation PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Antiallergic Mast Cell Stabilizers Lodoxamide and Bufrolin as the First High and Equipotent Agonists of Human and Rat GPR35 PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antiallergic mast cell stabilizers lodoxamide and bufrolin as the first high and equipotent agonists of human and rat GPR35 - OAK Open Access Archive [oak.novartis.com]
- 8. Antagonists of GPR35 Display High Species Ortholog Selectivity and Varying Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability[image] PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets Assay Guidance Manual -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A novel luminescence-based  $\beta$ -arrestin recruitment assay for unmodified receptors PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | GPR35 as a Novel Therapeutic Target [frontiersin.org]
- 15. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ca2+ Mobilization Assay Creative Bioarray [dda.creative-bioarray.com]
- 17. Ca2+ mobilization assays in GPCR drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]



- 18. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- To cite this document: BenchChem. [Application Notes: Bufrolin as a Tool for Studying Human and Rat GPR35]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b127780#bufrolin-for-studying-gpr35-in-human-vs-rat-cells]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com